An In-Depth Technical Guide to the Structure and Applications of DNP-PEG3-DNP
An In-Depth Technical Guide to the Structure and Applications of DNP-PEG3-DNP
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Properties of DNP-PEG3-DNP
DNP-PEG3-DNP is a bifunctional chemical compound featuring two dinitrophenyl (DNP) groups linked by a polyethylene glycol (PEG) chain of three ethylene oxide units. The DNP groups serve as haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule. The PEG linker is a flexible, hydrophilic spacer that influences the molecule's solubility and spatial characteristics.[1][2] This unique structure makes DNP-PEG3-DNP a valuable tool in various research and drug development applications, particularly as a bivalent crosslinker and a component of Proteolysis Targeting Chimeras (PROTACs).[1][3]
The fundamental structure of DNP-PEG3-DNP is defined by its molecular formula, C20H24N6O11, and a molecular weight of approximately 524.44 g/mol .[4] Its chemical identity is further specified by the CAS number 1365655-92-0. The presence of the DNP moieties allows for specific recognition by anti-DNP antibodies, a property extensively utilized in immunoassays and other detection methods. The PEG3 linker provides a defined spacing between the two DNP groups, which is crucial for its function in applications requiring specific distances, such as inducing protein dimerization or facilitating the formation of ternary complexes in PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of DNP-PEG3-DNP is presented in the table below. These parameters are important for understanding the compound's behavior in biological systems and for designing experiments.
| Property | Value | Reference |
| Molecular Formula | C20H24N6O11 | |
| Molecular Weight | 524.44 g/mol | |
| CAS Number | 1365655-92-0 | |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | |
| Predicted pKa | -4.96 ± 0.50 | |
| Predicted XLogP3 | 3.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 13 | |
| Rotatable Bond Count | 14 | |
| Exact Mass | 524.15030560 | |
| Heavy Atom Count | 37 | |
| Complexity | 678 |
Applications and Experimental Protocols
The bifunctional nature of DNP-PEG3-DNP lends itself to a variety of applications in biomedical research. Its primary roles are as a tool for inducing proximity between molecules and as a linker in the development of targeted therapeutics.
Bivalent Crosslinker for Immunoassays and Receptor Studies
The two DNP groups can simultaneously bind to two anti-DNP antibodies or other DNP-binding proteins. This property is particularly useful in developing sensitive immunoassays, such as sandwich ELISAs, and for studying receptor clustering and dimerization on the cell surface.
This protocol outlines a general procedure for a sandwich ELISA to detect an analyte using a DNP-labeled detection antibody and a DNP-PEG3-DNP bridge to an anti-DNP antibody-enzyme conjugate.
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Coating: Coat a 96-well microplate with a capture antibody specific for the analyte of interest. Incubate overnight at 4°C.
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Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
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Detection Antibody: Wash the plate and add a DNP-labeled detection antibody specific for the analyte. Incubate for 1-2 hours at room temperature.
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DNP-PEG3-DNP Bridge: Wash the plate and add DNP-PEG3-DNP at a concentration of 1-10 µg/mL. Incubate for 1 hour at room temperature. This step allows the bifunctional linker to bind to the DNP-labeled detection antibody.
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Enzyme Conjugate: Wash the plate and add an anti-DNP antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature. The anti-DNP-HRP will bind to the free DNP end of the DNP-PEG3-DNP.
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Substrate Addition: Wash the plate and add the appropriate enzyme substrate (e.g., TMB for HRP).
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Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
PROTAC Linker for Targeted Protein Degradation
DNP-PEG3-DNP can be utilized as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The DNP moieties in DNP-PEG3-DNP would be chemically modified to attach the target-binding and E3 ligase-binding ligands. The PEG3 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.
This protocol describes a general workflow for assessing the efficacy of a newly synthesized PROTAC that incorporates a DNP-PEG3-DNP linker.
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Cell Culture and Treatment: Culture a cell line that expresses the target protein. Seed the cells in appropriate culture plates and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with a primary antibody specific for the target protein.
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Wash the membrane and incubate with a secondary antibody conjugated to HRP.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities to determine the extent of protein degradation.
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Data Analysis: Calculate the percentage of target protein degradation for each PROTAC concentration compared to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Visualizing Workflows and Pathways
PROTAC Experimental Workflow
The following diagram illustrates the key steps in evaluating the efficacy of a PROTAC.
Caption: A generalized workflow for assessing PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
This diagram illustrates the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Signaling Pathways Potentially Modulated by DNP-Containing Molecules
The dinitrophenol moiety is known to act as a mitochondrial uncoupler, which can impact various cellular signaling pathways. While the primary role of DNP-PEG3-DNP is often as a structural linker, the potential biological activity of the DNP groups should be considered, especially in whole-cell or in vivo studies. Research on DNP has shown that it can modulate pathways such as the mTOR and CREB signaling cascades.
Caption: Potential influence of the DNP moiety on cellular signaling pathways.
